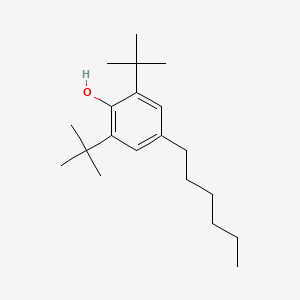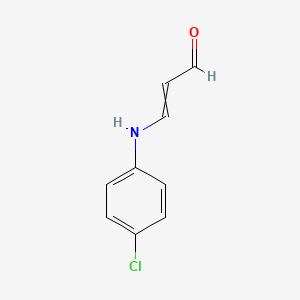
3-(4-Chloroanilino)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloroanilino)prop-2-enal is an organic compound characterized by the presence of a chloroaniline group attached to a prop-2-enal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)prop-2-enal typically involves the reaction of 4-chloroaniline with acrolein under specific conditions. One common method includes the use of a catalyst such as cupric acetate to facilitate the reaction. The reaction is carried out by heating the mixture to reflux, which allows the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(4-Chloroanilino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloroanilino)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(4-Chloroanilino)prop-2-enal involves its interaction with various molecular targets. The compound can undergo Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles at the β-carbon position. This reaction is facilitated by the resonance stabilization of the enolate intermediate .
類似化合物との比較
Similar Compounds
3-(4-Bromoanilino)prop-2-enal: Similar structure with a bromo group instead of a chloro group.
3-(4-Methoxyanilino)prop-2-enal: Contains a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)prop-2-enal is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
特性
CAS番号 |
55377-28-1 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC名 |
3-(4-chloroanilino)prop-2-enal |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h1-7,11H |
InChIキー |
BMJKAKVUJXBVHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC=CC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



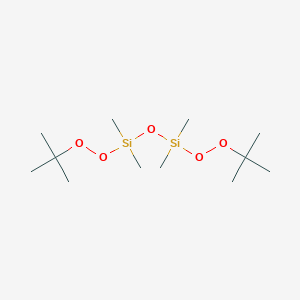
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


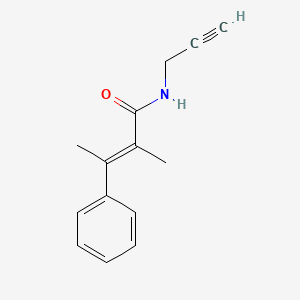
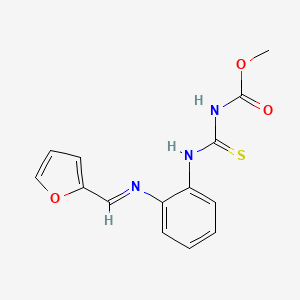
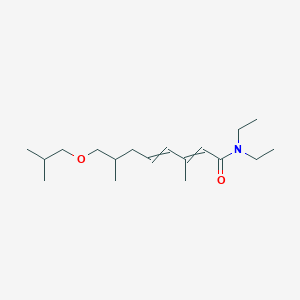

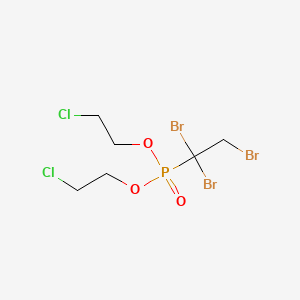
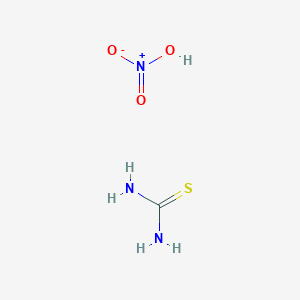
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
